N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
The compound “N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones were synthesized using one-pot condensation of 2-hydroxy-1,4-naphthoquinone, aldehydes, and 5-substituted-2-amino-1,3,4-thiadiazole .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .
Scientific Research Applications
Alzheimer's Disease Imaging
One study discusses the synthesis of carbon-11-labeled CK1 inhibitors, potentially including derivatives similar to the specified compound, for use as PET radiotracers in Alzheimer's disease imaging. These compounds are synthesized with high radiochemical yield and purity, indicating their utility in neuroimaging and the study of Alzheimer's disease progression (Gao, Wang, & Zheng, 2018).
Photodynamic Therapy for Cancer
Another research application involves the synthesis of new zinc phthalocyanine compounds substituted with benzamide derivatives, demonstrating high singlet oxygen quantum yield. These compounds are described for their potential in photodynamic therapy (PDT) for cancer treatment due to their photophysical and photochemical properties, including high singlet oxygen quantum yield and fluorescence properties, which are crucial for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
The compound's framework has been utilized in the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring. These compounds have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. This suggests their potential role in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antifungal Agents
Derivatives of benzamide, such as those incorporating the thiazol-5-yl group, have been synthesized and evaluated for their antifungal activity. These compounds represent a new class of potential antifungal agents, indicating the versatile applications of benzamide derivatives in addressing fungal infections (Narayana et al., 2004).
Serotonin Receptor Agonists
Research into benzamide derivatives also extends to their potential as serotonin receptor agonists. A study synthesized a series of benzamide compounds and evaluated their effects on gastrointestinal motility, finding some derivatives to be selective 5-HT4 receptor agonists. These findings highlight the potential of benzamide derivatives in developing drugs to treat gastrointestinal disorders (Sonda et al., 2004).
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
The specific biochemical pathways affected by This compound The induction of apoptosis and cell cycle arrest suggests that it may interfere with the pathways regulating cell growth and division .
Result of Action
The result of the action of This compound is potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound could have potential antitumor activity.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Based on its structure, it is likely to interact with various enzymes and proteins . The nature of these interactions could be further investigated through experimental studies.
Cellular Effects
It is possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are yet to be studied .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported yet .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-5-3-14(4-6-16)20(26)24-21-23-15(11-30-21)9-19(25)22-10-13-2-7-17-18(8-13)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGZVUGPENBABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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